2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be modified to include various substituents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts, such as heterogeneous propylphosphonium tetrachloroindate ionic liquid, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolinic acid: A dicarboxylic acid with a pyridine backbone, known for its neurotoxic effects.
2,2’-Biquinoline-4,4’-dicarboxylic acid: Used as a ligand in catalytic reactions.
2-Pyrone-4,6-dicarboxylic acid: A building block for polymer-based materials.
Uniqueness
2,8-Diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and its potential in multiple fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
37409-41-9 |
---|---|
Molekularformel |
C26H16N2O4 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
2,8-diphenylpyrido[3,2-g]quinoline-4,6-dicarboxylic acid |
InChI |
InChI=1S/C26H16N2O4/c29-25(30)19-12-21(15-7-3-1-4-8-15)27-23-14-24-18(11-17(19)23)20(26(31)32)13-22(28-24)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32) |
InChI-Schlüssel |
VYCRZDPZGXUPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=C(C=C3C(=C2)C(=O)O)C(=CC(=N4)C5=CC=CC=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.